1h-Pyrazole-3-carboxamide,n-(2-methyl-3-quinolinyl)-
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Overview
Description
1H-Pyrazole-3-carboxamide, N-(2-methyl-3-quinolinyl)- is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields. The pyrazole ring is known for its aromaticity and nitrogen-containing structure, while the quinoline moiety is a well-known pharmacophore in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxamide, N-(2-methyl-3-quinolinyl)- typically involves multi-step reactionsThe reaction conditions often involve the use of reagents such as hydrazine hydrate and various carboxylic acids . Industrial production methods may utilize optimized conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
1H-Pyrazole-3-carboxamide, N-(2-methyl-3-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often involve reagents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted pyrazole and quinoline derivatives .
Scientific Research Applications
1H-Pyrazole-3-carboxamide, N-(2-methyl-3-quinolinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide, N-(2-methyl-3-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as a ligand for nuclear receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
1H-Pyrazole-3-carboxamide, N-(2-methyl-3-quinolinyl)- can be compared with other similar compounds such as:
1H-Pyrazole-5-carboxamide: Another pyrazole derivative with different substitution patterns.
Quinoline-3-carboxamide: A compound with a similar quinoline moiety but different functional groups.
1H-Pyrazole-4-carboxamide: A pyrazole derivative with a carboxamide group at a different position.
The uniqueness of 1H-Pyrazole-3-carboxamide, N-(2-methyl-3-quinolinyl)- lies in its specific combination of the pyrazole and quinoline rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-methylquinolin-3-yl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-13(17-14(19)12-6-7-15-18-12)8-10-4-2-3-5-11(10)16-9/h2-8H,1H3,(H,15,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSRJYBWNQVVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1NC(=O)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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